An In-depth Technical Guide to 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Synthesis and Properties
An In-depth Technical Guide to 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details a proposed synthetic route based on established chemical principles, outlines its physicochemical properties, and discusses its potential applications.
Introduction
2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a bifunctional organic compound featuring a fluorinated biphenyl core with carboxylic acid groups at the 4 and 4' positions. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. The dicarboxylic acid functionality allows for the formation of polymers, metal-organic frameworks (MOFs), and various amide derivatives.
Synthesis
The proposed synthesis involves the coupling of 4-Bromo-2-fluorobenzoic acid with 4-carboxyphenylboronic acid .
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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4-Bromo-2-fluorobenzoic acid
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4-carboxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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1,4-Dioxane and water (solvent system)
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Ethyl acetate
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Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
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Reaction Setup: In a Schlenk flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%).
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Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3. This will precipitate the dicarboxylic acid product.
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Isolation and Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if necessary, although the high polarity of the product might make chromatography challenging.
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Drying: Dry the purified 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid under vacuum to yield the final product.
Caption: Proposed synthesis workflow for 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Physicochemical Properties
Quantitative data for 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is not extensively reported in the literature. The following table summarizes the available information from chemical suppliers and provides estimated values based on structurally similar compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₄H₉FO₄ | --INVALID-LINK-- |
| Molecular Weight | 260.22 g/mol | Calculated from the molecular formula. |
| CAS Number | 1261943-47-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | Based on typical appearance of similar aromatic carboxylic acids. |
| Melting Point | >300 °C (estimated) | The non-fluorinated analog, biphenyl-4,4'-dicarboxylic acid, has a melting point >300 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol (predicted). | General solubility characteristics of aromatic dicarboxylic acids. |
| ¹H NMR | Predicted shifts in the aromatic region (7.5-8.5 ppm) with characteristic splitting patterns due to fluorine-proton coupling. | Spectral data for this specific compound is not readily available. Data would need to be determined experimentally. |
| ¹³C NMR | Predicted shifts in the aromatic region (120-170 ppm) with carbon-fluorine coupling constants. The carboxylic acid carbons would appear downfield. | Spectral data for this specific compound is not readily available. Data would need to be determined experimentally. |
| Mass Spectrometry | [M-H]⁻ at m/z 259.04 (predicted for ESI-) | Calculated exact mass. Experimental data would confirm this. |
Potential Applications
The unique structural features of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid make it a promising candidate for several applications in research and development:
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Pharmaceuticals: The fluorinated biphenyl scaffold is a common motif in drug discovery. The dicarboxylic acid handles allow for the synthesis of a variety of derivatives, such as amides and esters, which can be explored for their biological activity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
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Materials Science: As a dicarboxylic acid, this compound can serve as a monomer for the synthesis of high-performance polymers, including polyesters and polyamides. The fluorine substituent can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties.
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Metal-Organic Frameworks (MOFs): The rigid, dicarboxylate structure makes it an excellent linker for the construction of MOFs. The fluorine atom can be used to tune the porosity, hydrophobicity, and catalytic activity of the resulting framework, with potential applications in gas storage, separation, and catalysis.
Safety and Handling
As with any chemical, 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a versatile building block with significant potential in drug discovery and materials science. While detailed synthetic and characterization data in the public domain is limited, a robust synthesis can be proposed via the Suzuki-Miyaura coupling. Further research into the synthesis and properties of this compound is warranted to fully explore its utility in various scientific disciplines.
